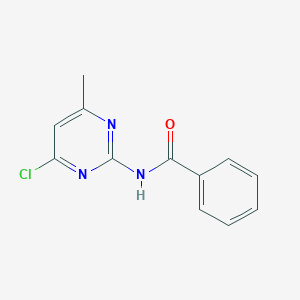![molecular formula C11H17N3O5S B1419972 4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid CAS No. 1094740-40-5](/img/structure/B1419972.png)
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid, also known as MS-275 or entinostat, is a synthetic benzamide derivative that acts as a histone deacetylase (HDAC) inhibitor. It has been studied for its potential therapeutic applications in cancer treatment and other diseases.
Scientific Research Applications
Synthesis Techniques
- 4-(methylamino)butanoic acid, a related compound, was synthesized using N-methyl-pyrrolidone, hydrochloric acid, and thiourea dioxide. This method achieved a yield of 72.89% for intermediate salts and 82.68% for the target product (Peng, 2010).
Antifungal Properties
- Bromopyrrole alkaloids, structurally similar to the compound , isolated from the South China Sea sponge Agelas sp., demonstrated effective antifungal activity against Candida albicans (Zhu et al., 2016).
Practical Applications in Drug Synthesis
- A method for synthesizing an orally active CCR5 antagonist involved the use of 4-[(4-bromo-2-formylphenyl)(propyl)amino]butanoic acid, a compound related to the one (Ikemoto et al., 2005).
Role in Polyamide Synthesis
- Pyrrole alkaloids, including 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid, were isolated from Leccinum extremiorientale and identified as useful in the synthesis of polyamides (Yang et al., 2015).
Fluorescence Binding Studies
- Synthesis of p-hydroxycinnamic acid derivatives and their interactions with bovine serum albumin were investigated, providing insights into potential biological interactions of similar compounds (Meng et al., 2012).
Synthesis and Biological Activity
- Methyl aroylpyruvates reacted with sulfadimidine resulted in compounds with analgesic and anti-inflammatory activities. This highlights the potential therapeutic applications of related compounds (Gein et al., 2018).
properties
IUPAC Name |
4-[methyl-(1-methyl-4-sulfamoylpyrrole-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5S/c1-13(5-3-4-10(15)16)11(17)9-6-8(7-14(9)2)20(12,18)19/h6-7H,3-5H2,1-2H3,(H,15,16)(H2,12,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMTZNCQEDXPJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N(C)CCCC(=O)O)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

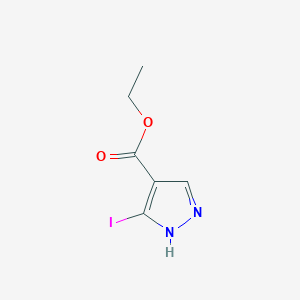
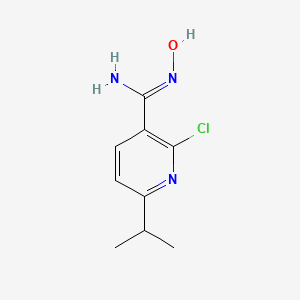
![3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1419895.png)
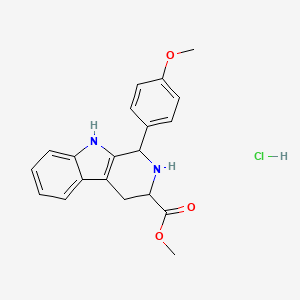
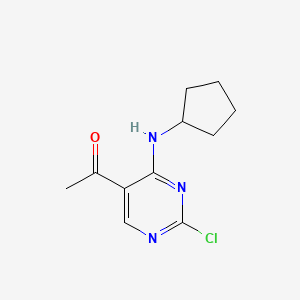
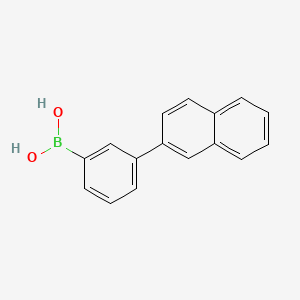
![5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid](/img/structure/B1419902.png)
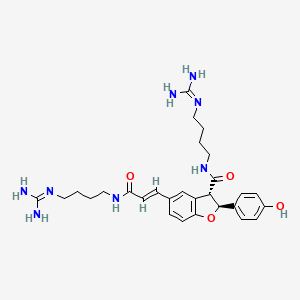
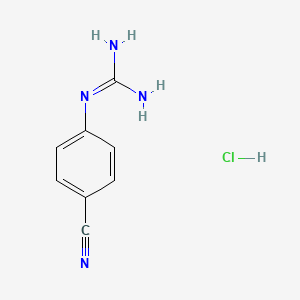
![4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1419906.png)
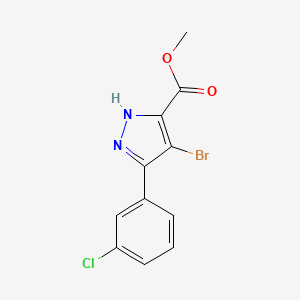
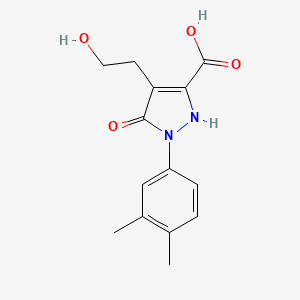
![2,7-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419911.png)
